![molecular formula C13H21N3O2 B2970028 2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide CAS No. 1797895-32-9](/img/structure/B2970028.png)

2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

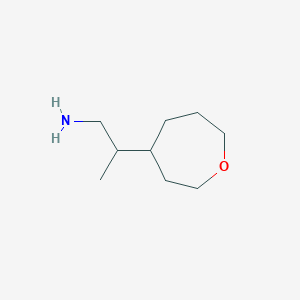

The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . It also contains a tetrahydro-2H-pyran-4-yl group, which is a type of ether that is derived from pyran . Pivalamide, also known as trimethylacetamide, is an amide derived from pivalic acid .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, the tetrahydro-2H-pyran-4-yl group, and the pivalamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can undergo various reactions such as halogenation, nitration, and sulfonation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .科学的研究の応用

Cystic Fibrosis Therapy

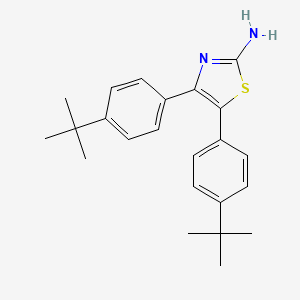

In the realm of cystic fibrosis therapy, research has been conducted on derivatives similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide, focusing on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. One study investigated a series of bithiazole analogs, highlighting the importance of constraining rotation around the bithiazole-tethering to enhance corrector activity. This work underscores the compound's potential utility in developing treatments for cystic fibrosis (G. Yu et al., 2008).

Gene Silencing for Renal Disease Treatment

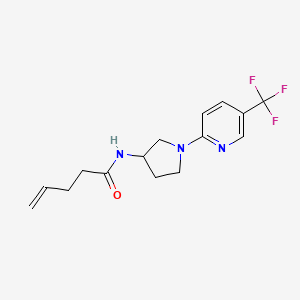

Another application involves the use of pyrrole-imidazole polyamides, chemically akin to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide, as gene silencers to inhibit the expression of genes associated with renal diseases. A study demonstrated the efficacy of these compounds in reducing the progression of renal diseases in a model of salt-induced hypertensive nephrosclerosis, marking a significant step towards developing novel treatments for renal conditions (H. Matsuda et al., 2011).

Synthesis of Complex Molecules

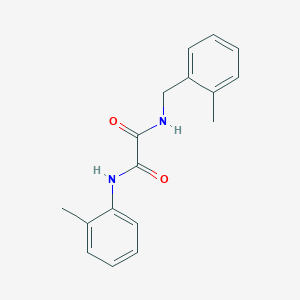

In chemical synthesis, compounds related to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide have been utilized in the development of novel synthetic methodologies. For instance, research on the catalyst-free synthesis of benzamide derivatives via 1,3-dipolar cycloaddition highlights the versatility of these compounds in creating complex molecular structures under mild conditions without the need for a catalyst (Wenjing Liu et al., 2014).

Antimycobacterial Activity

Exploring the antimicrobial potential, studies have investigated derivatives for their activity against Mycobacterium tuberculosis. The synthesis and evaluation of pyridine- and pyrazinecarboxylic acid isosteres, including modifications to improve cellular permeability and potential antimycobacterial effects, underscore the relevance of these compounds in developing new therapeutics against tuberculosis (M. Gezginci et al., 2001).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

特性

IUPAC Name |

2,2-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)12(17)15-10-8-14-16(9-10)11-4-6-18-7-5-11/h8-9,11H,4-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTRCTQZVJTNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN(N=C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)

![8-fluoro-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)

![4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2969948.png)

![3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2969957.png)

![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)

![N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2969967.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol](/img/structure/B2969968.png)